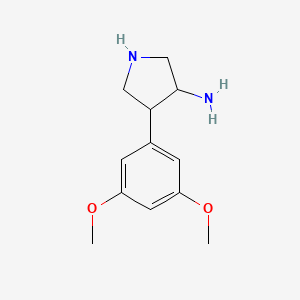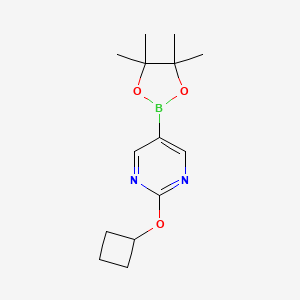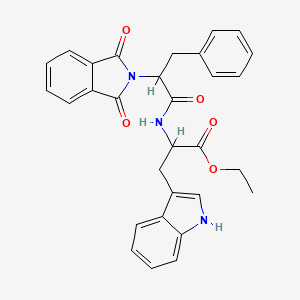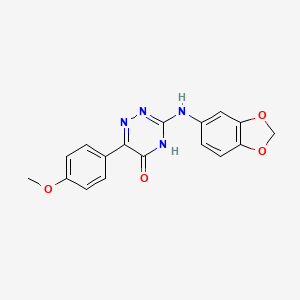
3-(1,3-Benzodioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a methoxyphenyl group, and a triazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole-5-amine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with cyanuric chloride under basic conditions to yield the final triazinone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The triazinone ring can be reduced to a triazine ring using reducing agents like lithium aluminum hydride.
Substitution: The amino group on the benzo[d][1,3]dioxole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-hydroxyphenyl)-1,2,4-triazin-5(4H)-one.
Reduction: Formation of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(benzo[d][1,3]dioxol-5-ylamino)-6-phenyl-1,2,4-triazin-5(4H)-one
- 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-chlorophenyl)-1,2,4-triazin-5(4H)-one
- 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-nitrophenyl)-1,2,4-triazin-5(4H)-one
Uniqueness
The presence of the methoxy group in 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Propiedades
Fórmula molecular |
C17H14N4O4 |
|---|---|
Peso molecular |
338.32 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylamino)-6-(4-methoxyphenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H14N4O4/c1-23-12-5-2-10(3-6-12)15-16(22)19-17(21-20-15)18-11-4-7-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H2,18,19,21,22) |
Clave InChI |
VIMYQBPCDSZNQN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


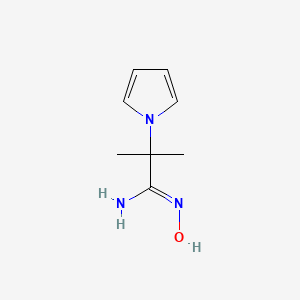
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)
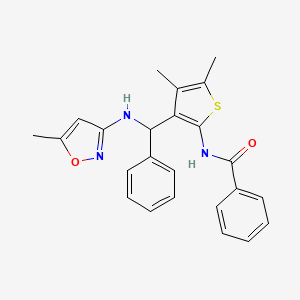

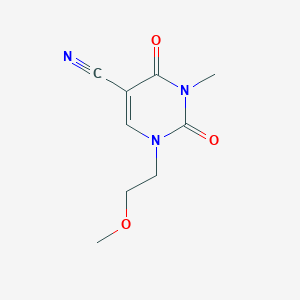
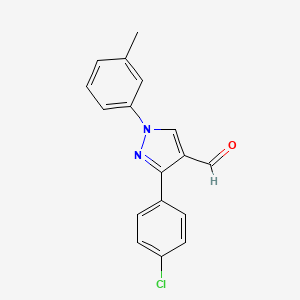
![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
![3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
![2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
